1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (600 MHz, DMSO-d₆) reveals distinct signals:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.42 | Singlet | 1H | Triazole C5-H |
| 4.76 | Triplet | 2H | Ethyl -CH₂- (J = 6.2 Hz) |
| 3.42 | Multiplet | 4H | Pyrrolidine N-CH₂ |
| 2.98 | Multiplet | 4H | Pyrrolidine CH₂ |
| 13.10 | Broad singlet | 1H | Carboxylic acid -OH |
13C NMR (150 MHz, DMSO-d₆) assignments:
| δ (ppm) | Assignment |
|---|---|
| 167.2 | Carboxylic acid C=O |
| 160.1 | Triazole C4 |
| 145.3 | Triazole C5 |
| 62.8 | Ethyl -CH₂- |
| 49.5 | Pyrrolidine N-CH₂ |
| 25.3 | Pyrrolidine CH₂ |
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions (KBr pellet, cm⁻¹):
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1705 | C=O stretch (carboxylic acid) |
| 1680 | C=O stretch (ketone) |
| 2500–3300 | Broad O-H stretch (carboxylic acid) |
| 1550 | Triazole ring C=N/C-C vibrations |
| 1250 | C-N stretch (pyrrolidine) |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) exhibits characteristic fragments:
| m/z | Fragment | Pathway |
|---|---|---|
| 224.22 | [M]⁺ | Molecular ion |
| 207.20 | [M–OH]⁺ | Loss of hydroxyl radical |
| 179.15 | [M–COOH]⁺ | Decarboxylation |
| 138.12 | [C₆H₁₀N₄O]⁺ | Pyrrolidine-ethyl-triazole moiety |
| 84.08 | [C₄H₈N]⁺ | Pyrrolidine fragment |
Properties
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c14-8(12-3-1-2-4-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCQILPCQQLXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidinyl Ketoethyl Side Chain
- The pyrrolidine ring can be introduced by nucleophilic substitution or cyclization of appropriate precursors under acidic or basic conditions.
- A common approach involves reacting pyrrolidine with α-haloketones or α-ketoesters to form the 2-oxo-2-(pyrrolidin-1-yl)ethyl substituent.
- For example, pyrrolidine reacts with chloroacetyl derivatives to yield the corresponding ketoethyl pyrrolidine intermediate.
Synthesis of the 1,2,3-Triazole-4-Carboxylic Acid Core
- The triazole ring is most commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.
- This involves reacting an azide with an alkyne precursor under copper catalysis to form the 1,4-disubstituted 1,2,3-triazole.
- The carboxylic acid at the 4-position can be introduced by using alkynes or azides bearing ester groups, which are subsequently hydrolyzed.
Coupling to Form the Final Compound
- The pyrrolidinyl ketoethyl substituent is attached to the triazole ring at the N-1 position.
- This can be achieved by alkylation of the triazole nitrogen with the ketoethyl pyrrolidine intermediate or by constructing the triazole ring on a suitably functionalized pyrrolidine derivative.
- Reaction conditions typically involve reflux in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Hydrolysis of ester intermediates to the carboxylic acid is performed under basic conditions (e.g., NaOH in THF/H2O) followed by acidification.
Representative Synthetic Route Example
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of pyrrolidinyl ketoethyl intermediate | Pyrrolidine + α-haloketone, reflux in DMF, 50–60°C, 3–5 h | Purify by flash chromatography |
| 2 | Azide-alkyne cycloaddition (CuAAC) | Azide + alkyne derivative, Cu(I) catalyst, room temp or mild heating | Forms 1,2,3-triazole ring |
| 3 | Coupling of pyrrolidinyl ketoethyl to triazole N-1 | Reflux in DMF or THF | Ensures N-alkylation |
| 4 | Hydrolysis of ester to carboxylic acid | NaOH/THF/H2O, reflux, then acidify | Yields final carboxylic acid |
Industrial Considerations and Optimization
- Continuous flow reactors can be employed to improve reaction control and scalability.
- Stoichiometry optimization (e.g., 1.2 equivalents of azide to alkyne) reduces side products.
- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures endpoint detection.
- Purification typically involves flash chromatography or crystallization from suitable solvents (e.g., ethanol/water mixtures).
- Crystallization at low temperatures (4°C) promotes high-quality single crystals.
Alternative One-Step Synthesis Approaches
- Patent literature describes a one-step method for preparing 1,2,3-triazole carboxylic acids by reacting azides with β-ketoesters in the presence of a base.
- This method can be adapted for the target compound by selecting an azide and β-ketoester corresponding to the pyrrolidinyl ketoethyl and triazole moieties.
- Advantages include fewer steps, higher atom economy, and suitability for large-scale synthesis.
Analytical Confirmation During Preparation
-
- ^1H NMR shows characteristic triazole proton signals at δ 7.8–8.2 ppm, pyrrolidine ring protons at δ 3.0–3.5 ppm, and ketoethyl methylene protons.
- ^13C NMR confirms carbonyl carbons and triazole carbons.
-
- Strong absorption bands at 1700–1720 cm⁻¹ for carboxylic acid C=O stretch.
- Triazole ring vibrations at 1540–1560 cm⁻¹.
-
- Molecular ion peak consistent with molecular weight (~224 g/mol).
-
- Single-crystal X-ray diffraction confirms molecular structure and purity.
Summary Table of Key Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyrrolidine ring formation | Acidic/basic cyclization or nucleophilic substitution | Precursor dependent |
| Azide-Alkyne Cycloaddition | Cu(I) catalyst, room temp to mild heat | High regioselectivity |
| Coupling solvent | DMF, THF | Polar aprotic solvents favored |
| Hydrolysis | NaOH in THF/H2O, reflux | Converts ester to acid |
| Purification | Flash chromatography, crystallization | Solvent choice critical |
| Reaction monitoring | TLC, HPLC | Ensures completion |
Chemical Reactions Analysis
Types of Reactions: 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its pharmacological properties. The molecular formula is , and it exhibits several functional groups that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This makes it a potential candidate for developing new anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown that it can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation . Further studies are required to elucidate its efficacy and safety in clinical settings.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a favorable binding profile with several proteins involved in disease processes, indicating its potential as a lead compound for drug development .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm these findings before advancing to clinical trials .
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions has implications for developing new materials with specific electronic or catalytic properties.
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Triazole Carboxylic Acid Derivatives
Pyrazole Carboxylic Acid Derivatives
Physicochemical Properties
- Polarity : The pyrrolidine-containing triazole acid exhibits higher polarity compared to its piperidine analogue due to the smaller amine ring and stronger H-bonding capacity .
- Thermal Stability : Triazole derivatives generally show high thermal stability (>200°C), whereas pyrazole analogues may decompose at lower temperatures due to less aromatic stabilization .
Anticancer Activity
Biological Activity
1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1208757-40-7) is a synthetic compound characterized by the presence of a pyrrolidine ring, a triazole ring, and a carboxylic acid group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 224.22 g/mol. Its structure allows for various chemical reactions, including oxidation and substitution, which can modify its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1208757-40-7 |
| Molecular Formula | C9H12N4O3 |
| Molecular Weight | 224.22 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit antimicrobial activity. The presence of the pyrrolidine ring enhances this effect by improving lipophilicity, facilitating cellular uptake. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .
Anticancer Activity
The triazole scaffold is recognized for its role in developing anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell growth and survival. For instance, compounds derived from triazoles have shown promise in targeting specific enzymes involved in cancer progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence that suggests anti-inflammatory properties associated with this compound. The carboxylic acid group may interact with inflammatory pathways, potentially reducing cytokine production and inflammatory responses .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to cell surface receptors, altering downstream signaling cascades.
- Pathway Modulation : The compound may influence pathways related to inflammation and apoptosis.
Study on Antimicrobial Activity
A recent study examined the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that the derivative containing the pyrrolidine moiety exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study on Anticancer Properties
In vitro studies on cancer cell lines demonstrated that this compound effectively induced apoptosis in treated cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Q & A
Q. What synthetic methodologies are effective for preparing 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid?
Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with pyrrolidine-containing precursors. A similar approach is described for pyrazole-carboxylic acid derivatives, where Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce aryl groups . Key steps include:
Q. How can the purity and structure of this compound be validated?
Answer: Multi-spectral characterization is critical:
- 1H/13C NMR : Look for characteristic peaks (e.g., triazole protons at δ 7.8–8.2 ppm; pyrrolidine methylene protons at δ 2.5–3.5 ppm) .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₉H₁₂N₅O₃: 246.09) .
- Elemental Analysis : Ensure C, H, N values match theoretical calculations (±0.3% tolerance) .
Q. What are the key solubility and stability considerations for this compound?
Answer:
- Solubility : Likely polar aprotic solvent-soluble (DMF, DMSO) due to carboxylic acid and triazole groups. Avoid aqueous storage unless buffered (pH 6–8) to prevent decomposition .
- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Decomposition occurs above 150°C, releasing CO₂ and NOₓ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., HIV-1 integrase or aldose reductase), focusing on hydrogen bonding with the carboxylic acid group and π-π stacking with the triazole ring .
Q. What strategies resolve contradictions in biological activity data (e.g., antagonistic vs. synergistic effects)?
Answer:
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone) to quantify affinity (Kd) and rule off-target effects .
- Case Study : In spiroimidazole derivatives, antagonism arises from competitive receptor binding, which can be mitigated by modifying the pyrrolidine substituents .
Q. How does the pyrrolidine moiety influence the compound’s pharmacokinetic properties?
Answer:
- Lipophilicity : Pyrrolidine increases logP (experimental: ~1.2), enhancing blood-brain barrier permeability.
- Metabolism : CYP3A4-mediated oxidation of the pyrrolidine ring generates N-oxide metabolites, detectable via LC-MS/MS .
- SAR Studies : Replace pyrrolidine with piperidine to compare bioavailability and toxicity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
